molecular formula C21H17NO3 B097099 [4-[(4-methoxyphenyl)methylideneamino]phenyl] benzoate CAS No. 16571-39-4

[4-[(4-methoxyphenyl)methylideneamino]phenyl] benzoate

Cat. No.: B097099
CAS No.: 16571-39-4
M. Wt: 331.4 g/mol
InChI Key: ZXGYKJZWIKJRHR-UHFFFAOYSA-N
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Description

[4-[(4-methoxyphenyl)methylideneamino]phenyl] benzoate is an organic compound with the molecular formula C14H13NO2 and a molecular weight of 227.2585 . This compound is also known by other names such as p-Methoxybenzylidene p-aminophenol and p-((p-methoxybenzylidene)amino)phenol . It is characterized by the presence of a phenol group, a methoxyphenyl group, and a benzoate ester group, making it a versatile compound in various chemical reactions and applications.

Chemical Reactions Analysis

[4-[(4-methoxyphenyl)methylideneamino]phenyl] benzoate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of [4-[(4-methoxyphenyl)methylideneamino]phenyl] benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups . For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects . The exact molecular targets and pathways involved vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

[4-[(4-methoxyphenyl)methylideneamino]phenyl] benzoate can be compared with other similar compounds such as:

Properties

CAS No.

16571-39-4

Molecular Formula

C21H17NO3

Molecular Weight

331.4 g/mol

IUPAC Name

[4-[(4-methoxyphenyl)methylideneamino]phenyl] benzoate

InChI

InChI=1S/C21H17NO3/c1-24-19-11-7-16(8-12-19)15-22-18-9-13-20(14-10-18)25-21(23)17-5-3-2-4-6-17/h2-15H,1H3

InChI Key

ZXGYKJZWIKJRHR-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3

16571-39-4

Synonyms

Benzoic acid 4-[[(4-methoxyphenyl)methylene]amino]phenyl ester

Origin of Product

United States

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